5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula . It features a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is primarily utilized as an intermediate in organic synthesis and has diverse applications in scientific research, particularly in chemistry, biology, and medicine.
5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and medicinal applications .
The synthesis of 5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide generally involves two main steps:
In laboratory settings, the reaction conditions for bromination may include temperatures ranging from room temperature to elevated temperatures depending on the reactivity of the substrate. The N,N-dimethylation step typically requires careful control of temperature and reaction time to achieve high yields and purity .
5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide can participate in several types of chemical reactions:
In substitution reactions, common nucleophiles include alkoxides and amines. The reaction conditions may involve polar aprotic solvents and bases such as sodium hydroxide or potassium tert-butoxide. For oxidation reactions, strong oxidizing agents like potassium permanganate may be used .
The mechanism of action for 5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets within biological systems. The sulfonamide group is known to inhibit certain enzymes by binding to their active sites. Additionally, the presence of the bromine and methoxy groups enhances its reactivity and binding affinity towards biomolecules .
The sulfonamide moiety can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity. This characteristic makes it valuable for studying enzyme interactions and potential therapeutic applications .
Thermal analysis indicates that this compound has a melting point range consistent with similar sulfonamides, suggesting moderate thermal stability. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed for structural elucidation .
5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide has several significant applications:
This sulfonamide derivative represents a structurally specialized compound within the benzenesulfonamide class, characterized by strategic bromine and dimethylamino substitutions. Its design incorporates features that enhance both electronic properties and steric accessibility, positioning it as a valuable synthon in pharmaceutical and materials chemistry. The compound’s systematic modifications reflect targeted molecular engineering principles aimed at optimizing interactions in complex chemical systems [2] [6].
The compound is formally identified through multiple nomenclature systems:
Table 1: Comprehensive Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 871269-16-8 |
Molecular Formula | C₉H₁₂BrNO₃S |
Exact Mass | 292.9784 Da |
SMILES | COc1ccc(Br)cc1S(=O)(=O)N(C)C |
InChI Key | ZAQVQBBHHBMCPB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)Br)S(=O)(=O)N(C)C |
The molecular architecture integrates three strategically positioned functional moieties:
Table 2: Electronic and Steric Properties of Key Substituents
Substituent | Position | Electronic Contribution | Steric Role |
---|---|---|---|
-OCH₃ | 2 (ortho) | +R resonance donation | Moderate bulk (cone angle: ~60°) |
-Br | 5 (para) | -I inductive withdrawal | Minimal steric demand |
-N(CH₃)₂ | Sulfonamide N | -I withdrawal (sulfonyl conjugation) | High bulk (cone angle: ~150°) |
This compound emerged from early 21st-century developments in sulfonamide chemistry:
Supplier diversification accelerated post-2010, with at least eight specialized manufacturers (e.g., Apollo Scientific, BOC Sciences) currently offering synthesis and custom purification services to meet growing demand in medicinal chemistry workflows [6] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: